molecular formula C29H26N2O3 B2469031 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide CAS No. 328016-01-9

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide

Cat. No.: B2469031
CAS No.: 328016-01-9
M. Wt: 450.538
InChI Key: GWBWNGYPJFGCMG-UHFFFAOYSA-N
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Description

2-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis involves a multi-step reaction, beginning with the formation of the core anthracene structure, followed by the introduction of epipyrrole and mesitylacetamide groups. Typical reaction conditions include the use of strong acids or bases as catalysts and precise temperature control.

Industrial Production Methods

Industrial production can be scaled using flow chemistry techniques to ensure consistency and yield. The process may involve continuous flow reactors to control reaction parameters more efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Each reaction type requires specific reagents and conditions:

  • Oxidation: : Requires oxidizing agents like potassium permanganate.

  • Reduction: : Utilizes reducing agents such as lithium aluminum hydride.

  • Substitution: : Often involves nucleophiles or electrophiles, depending on the target moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydride in dimethylformamide.

Major Products Formed

The major products depend on the reaction pathway chosen. For example, oxidation might yield higher oxidation states of the central anthracene ring, while reduction could result in more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for more complex molecules, acting as a building block for synthetic organic chemistry.

Biology

Its structure suggests potential as a bioactive molecule, with applications in drug discovery and development. It could be studied for its interactions with biological targets.

Medicine

Preliminary studies might explore its role as a therapeutic agent, possibly in oncology or infectious diseases, due to its unique molecular framework.

Industry

In industry, its stability and reactivity could make it useful in the development of advanced materials, such as organic semiconductors or nanomaterials.

Mechanism of Action

The mechanism by which 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide exerts its effects involves interaction with specific molecular targets. Its large, planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-anthracen-13(10H)-yl)-N-mesitylacetamide

  • 2-(14-oxo-12,14,15-tetrahydro-9H-9,10-anthracen-13(10H)-yl)-N-mesitylacetamide

Uniqueness

The compound’s uniqueness lies in its epipyrrole moiety, which introduces different electronic properties and reactivity compared to other anthracene derivatives. This makes it a versatile candidate for various scientific investigations.

Properties

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3/c1-15-12-16(2)27(17(3)13-15)30-22(32)14-31-28(33)25-23-18-8-4-5-9-19(18)24(26(25)29(31)34)21-11-7-6-10-20(21)23/h4-13,23-26H,14H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBWNGYPJFGCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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